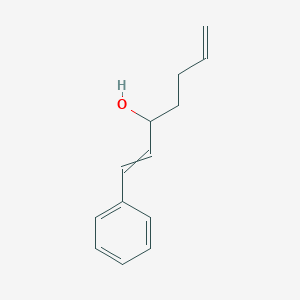
1-Phenylhepta-1,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylhepta-1,6-dien-3-ol is an organic compound characterized by a seven-carbon chain with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon. This compound is part of the diarylheptanoid family, which is known for its diverse biological activities and presence in various natural sources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylhepta-1,6-dien-3-ol can be synthesized through several methods. One common approach involves the radical alkenyl migration of allylic alcohols. This method includes a regioselective perfluoroalkyl radical addition followed by alkenyl migration and deprotonation to generate a ketyl radical anion . Another method involves the total synthesis of natural diarylheptanoids, which includes the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylhepta-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of phenylheptanone derivatives.
Reduction: Formation of phenylheptanol derivatives.
Substitution: Formation of brominated or nitrated phenylheptanol derivatives.
Applications De Recherche Scientifique
1-Phenylhepta-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 1-Phenylhepta-1,6-dien-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
3-Methyl-1,6-heptadien-3-ol: Similar structure with a methyl group instead of a phenyl group.
2,6-Dimethylhepta-1,6-dien-3-ol acetate: Used as an insect pheromone.
Uniqueness: 1-Phenylhepta-1,6-dien-3-ol is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
819883-97-1 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
1-phenylhepta-1,6-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h2,4-8,10-11,13-14H,1,3,9H2 |
Clé InChI |
ALECYLSDVOSABX-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(C=CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
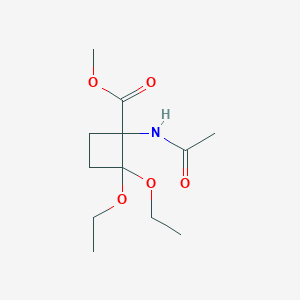
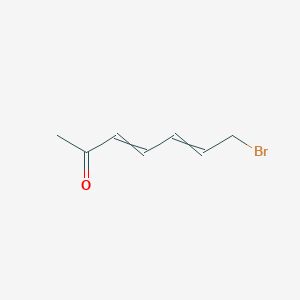
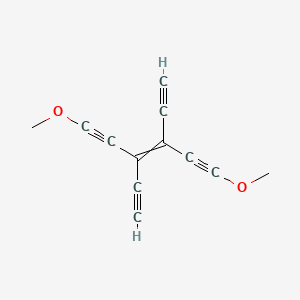
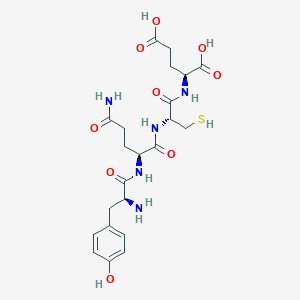
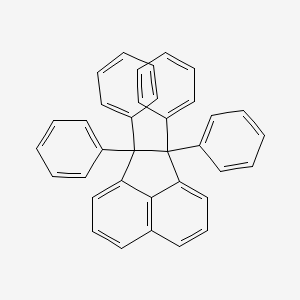
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
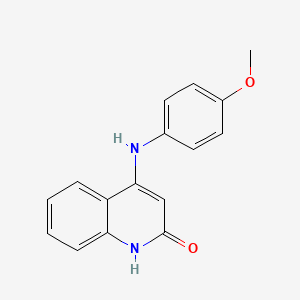
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)

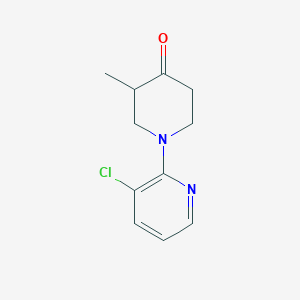
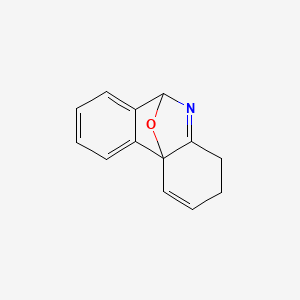
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
